molecular formula C21H22N2O5S2 B2550927 Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 865247-43-4

Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate

Cat. No. B2550927
CAS RN: 865247-43-4
M. Wt: 446.54
InChI Key: ZXELWPJYJKNXFH-DQRAZIAOSA-N
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Description

Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate is a compound that appears to be related to a class of benzothiazole derivatives. These compounds are known for their biological activities and potential use in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a benzothiazole moiety and an ethyl acetate group.

Synthesis Analysis

The synthesis of related compounds involves the use of alkyl 2-(2-benzothiazolylsulfinyl)acetates as synthetic reagents in the sulfinyl-Knoevenagel reaction with various aldehydes to yield 4-hydroxyalk-2-enoates, which are important structures in biologically active natural products . Additionally, the synthesis of ethyl acetates with methylsulfonyl groups has been reported, indicating that the synthesis of the compound would likely involve similar strategies, such as the introduction of a methylsulfonyl group and the formation of an imino linkage .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring system. In the case of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, the crystal structure is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . These interactions are crucial for the stability and reactivity of such compounds. The molecular structure of the compound would likely exhibit similar stabilizing interactions.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives includes their ability to undergo various reactions, such as the interaction with arylidinemalononitrile derivatives to form benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . The compound , with its imino linkage and methylsulfonyl group, would also be expected to participate in reactions typical of these functional groups, such as nucleophilic substitutions or addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. For instance, the presence of sulfonyl and ester groups can affect the solubility, boiling point, and stability of the compound. The ethyl and methyl groups attached to the benzothiazole ring could influence the lipophilicity of the compound, which is an important factor in drug design .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a structurally related compound, demonstrates interesting tautomeric behaviors and reactions leading to different derivatives upon heating or treatment with bases, showcasing the chemical versatility of benzothiazole derivatives for synthetic applications (Carrington et al., 1972).

Catalytic Systems

  • Sulfonic acid functionalized imidazolium salts combined with FeCl3 serve as efficient catalytic systems for synthesizing benzimidazoles, indicating the potential for benzothiazole derivatives in catalysis and synthesis of heterocyclic compounds (Khazaei et al., 2011).

Electrophysiological Activity

  • The cardiac electrophysiological activity of N-substituted imidazolylbenzamides, related in structural motif to benzothiazoles, indicates potential applications in developing new selective class III agents for arrhythmias (Morgan et al., 1990).

Chemosensors

  • A benzothiazole-based receptor demonstrated selective sensing capabilities for Cu2+ and Hg2+ in semi-aqueous media, highlighting the utility of benzothiazole derivatives in environmental monitoring and chemical sensing (Wagh et al., 2015).

Drug Metabolism

  • A study on biocatalysis to drug metabolism using a specific biaryl-bis-sulfonamide showcases the approach to produce mammalian metabolites of pharmaceutical compounds, suggesting potential metabolic studies for benzothiazole derivatives (Zmijewski et al., 2006).

properties

IUPAC Name

ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-3-28-20(25)14-23-17-11-10-16(30(2,26)27)13-18(17)29-21(23)22-19(24)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,3,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXELWPJYJKNXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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